5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine
Description
The compound 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine features a thiazole core substituted with a chlorine atom at position 5, a 4-methylbenzenesulfonyl (tosyl) group at position 4, and an N-linked 3-(1H-imidazol-1-yl)propyl chain. This structure combines a heterocyclic thiazole ring with sulfonamide and imidazole pharmacophores, which are frequently associated with bioactivity, including antitumor and antimicrobial properties . Notably, lists a closely related compound, 5-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine, which incorporates a benzothiazole (fused benzene-thiazole) core instead of a simple thiazole .
Properties
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S2/c1-12-3-5-13(6-4-12)25(22,23)15-14(17)24-16(20-15)19-7-2-9-21-10-8-18-11-21/h3-6,8,10-11H,2,7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDQZUMEPIEKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCCN3C=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the imidazole ring. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and imidazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted derivatives .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 363.87 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine exhibit significant antimicrobial properties. For example:
- Study Findings : A study evaluated various thiazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. In related studies, thiazole derivatives have been synthesized and tested for their efficacy against cancer cell lines:
- Case Study : A recent investigation into novel thiazole derivatives revealed promising anticancer activities against human carcinoma cell lines such as HepG2 and MCF7. The compounds were evaluated using the Sulforhodamine B assay, indicating significant cytotoxic effects .
Drug Design and Development
The unique structure of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine makes it a candidate for further development in drug design:
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins involved in bacterial resistance and cancer proliferation. These studies help in predicting the binding affinity and potential efficacy of the compound in therapeutic applications .
Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| A | Staphylococcus aureus | 20 |
| B | Escherichia coli | 18 |
| C | Pseudomonas aeruginosa | 15 |
Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HepG2 | 5.5 |
| E | MCF7 | 3.2 |
| F | PC-3 | 6.0 |
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, the imidazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Analogues
- N-(3-(1H-Imidazol-1-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide ():
This compound replaces the thiazole core with a benzene ring and substitutes the tosyl group with a trifluoromethylbenzenesulfonamide. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound. Synthesized via sulfonylation of 3-(1H-imidazol-1-yl)propan-1-amine with 4-(trifluoromethyl)benzenesulfonyl chloride, it demonstrated antitumor efficacy in murine models, suggesting that sulfonamide derivatives with imidazole-propylamine chains are promising scaffolds for oncology .
Thiazole and Benzothiazole Derivatives
- 5-Chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine (): This benzothiazole analogue shares the chloro, methyl, and imidazolylpropylamine substituents but lacks the sulfonyl group.
Quinazoline and Thiadiazole Analogues
- 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine (): This quinazoline derivative replaces the thiazole core with a quinazoline ring and introduces a bromophenyl group. Quinazolines are known for kinase inhibition (e.g., EGFR inhibitors), and the imidazolylpropyl chain may enhance solubility. The compound exhibits antibacterial and antitumor activity, underscoring the versatility of imidazole-propylamine substituents across heterocyclic cores .
- 5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine (): Thiadiazoles, like thiazoles, are electron-deficient heterocycles. This derivative, synthesized via cyclocondensation with isonicotinoyl hydrazide, highlights the role of nitrogen-rich cores in modulating electronic properties and bioactivity .
Bioactive Imidazole Derivatives
- Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) ():
A clinically used muscle relaxant, tizanidine combines a benzothiadiazole core with a dihydroimidazole group. The chloro substituent and amine linkage mirror features of the target compound, illustrating how subtle structural changes (e.g., dihydroimidazole vs. propylimidazole) alter pharmacological profiles .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Heterocycle Influence : Thiazoles and benzothiazoles offer planar geometries for target binding, while quinazolines and thiadiazoles provide additional nitrogen atoms for hydrogen bonding.
Substituent Effects :
- Chlorine atoms enhance electrophilicity and membrane permeability.
- Sulfonyl groups (e.g., tosyl, trifluoromethylbenzenesulfonyl) improve solubility and confer rigidity.
- The 3-(1H-imidazol-1-yl)propyl chain is a recurring motif, likely facilitating interactions with metal ions or acidic residues in enzymes .
Synthetic Strategies : Sulfonylation reactions (e.g., ) and amine nucleophilic substitutions are common for introducing imidazolylpropyl chains .
Biological Activity
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an imidazole moiety, and a sulfonamide group, which are known to contribute to various biological activities. Its molecular formula is C15H17ClN4O2S, and it has a molecular weight of 358.84 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and thiazole derivatives. For instance, derivatives similar to the compound have demonstrated significant antibacterial and antifungal activities. A study reported that imidazole derivatives exhibited broad-spectrum antimicrobial effects against Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine | E. coli | 8 μg/mL |
| Similar Imidazole Derivative | S. aureus | 16 μg/mL |
| Similar Thiazole Derivative | C. albicans | 32 μg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer properties through mechanisms such as apoptosis induction. Research indicates that compounds with similar structural motifs can activate caspase pathways, leading to programmed cell death in various cancer cell lines .
A notable study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings indicated that these compounds can inhibit cell proliferation and induce apoptosis effectively.
The biological activity of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine may be attributed to its ability to interact with specific enzymes or receptors:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmitter regulation .
- Receptor Modulation : The imidazole group may interact with histamine receptors, potentially influencing inflammatory responses.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the side chains could enhance antimicrobial activity significantly. The compound's structural features were optimized for better interaction with bacterial cell membranes .
- Anticancer Properties : In vitro studies on cancer cell lines revealed that certain thiazole derivatives led to increased apoptosis rates compared to controls, suggesting that structural modifications could enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what key reaction parameters influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, reacting a chlorinated thiazole precursor (e.g., 4-chloro-2-(4-bromophenyl)quinazoline) with 1-(3-aminopropyl)imidazole in a polar aprotic solvent like DMF, using triethylamine (EtN) as a base to deprotonate the amine . Key parameters include:
- Solvent choice : DMF enhances nucleophilicity and stabilizes intermediates.
- Temperature : Room temperature minimizes side reactions (e.g., over-sulfonylation).
- Purification : Cold-water precipitation followed by recrystallization in acetone yields high-purity crystals (95% yield) .
Q. Which spectroscopic techniques are most reliable for characterizing structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., imidazole protons at δ 7.2–7.8 ppm, thiazole C-Cl at ~150 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in centrosymmetric dimers) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. How should this compound be stored, and what are critical degradation factors?
- Storage : Protect from moisture and light at 2–8°C in airtight containers. Avoid DMSO/water mixtures, which can hydrolyze the sulfonyl group .
- Degradation Factors :
- pH : Instability in acidic conditions (pH < 5) due to imidazole protonation.
- Temperature : Decomposition above 440 K observed in thermal analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data under varying synthetic conditions?
- Experimental Design : Compare crystal structures from different solvents (e.g., acetone vs. methanol). For example, acetone recrystallization yields plate-like crystals with distinct N–H⋯O hydrogen bonds, while methanol may alter packing motifs .
- Data Analysis : Use software like Mercury (CCDC) to model thermal ellipsoids and refine occupancy ratios for disordered atoms .
Q. What computational strategies predict the compound’s interaction with biological targets like the PFOR enzyme?
- Molecular Docking : Simulate binding using AutoDock Vina with PFOR’s active site (PDB: 1PFD). The thiazole sulfonamide group likely forms hydrogen bonds with Arg314 and π-π stacking with Phe278 .
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic regions (e.g., imidazole N-atoms as H-bond acceptors) .
Q. What strategies mitigate side reactions during sulfonylation in the synthesis?
- Optimized Conditions :
- Stoichiometry : Use a 1:1.2 molar ratio of sulfonyl chloride to thiazole amine to prevent over-sulfonylation .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation while reducing byproduct formation .
- Monitoring : Track reaction progress via TLC (R = 0.5 in ethyl acetate/hexane 3:7) and quench unreacted sulfonyl chloride with NaHCO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
